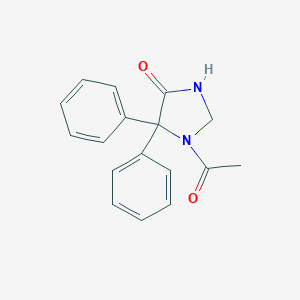
1-Acetyl-5,5-diphenylimidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-5,5-diphenylimidazolidin-4-one, also known as this compound, is a useful research compound. Its molecular formula is C17H16N2O2 and its molecular weight is 280.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biological Activities
1-Acetyl-5,5-diphenylimidazolidin-4-one exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. The agar plate diffusion method has been employed to evaluate its efficacy against pathogens such as Staphylococcus aureus, Escherichia coli, and Salmonella spp. Results indicated significant zones of inhibition, suggesting potent antibacterial activity .
Antiviral Activity
The compound has shown promise as an antiviral agent, particularly against viruses like herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Its derivatives have been tested for their ability to inhibit viral replication and demonstrate cytotoxic effects on infected cells .
Anticonvulsant Properties
Research indicates that derivatives of this compound possess anticonvulsant properties. These compounds have been evaluated in animal models for their effectiveness in reducing seizure frequency and severity .
Therapeutic Applications
The diverse biological activities of this compound open avenues for its application in several therapeutic areas:
- Pharmaceutical Development : Given its antimicrobial and antiviral properties, this compound could be developed into new antibiotics or antiviral medications. Its ability to inhibit specific pathogens positions it as a potential candidate in combating resistant strains .
- Neurological Disorders : The anticonvulsant properties suggest potential use in treating epilepsy and other neurological disorders. Further research into its mechanism could lead to the development of safer and more effective treatments .
Case Studies
Several case studies highlight the effectiveness of this compound in clinical settings:
- Antimicrobial Efficacy : A study involving the evaluation of synthesized derivatives showed that certain modifications significantly enhanced antibacterial activity compared to the parent compound. This study emphasized the importance of structural modifications in optimizing therapeutic effects .
- Antiviral Activity Assessment : In vitro studies demonstrated that specific derivatives inhibited HIV replication by targeting viral enzymes. These findings support further exploration into their potential as antiviral agents .
特性
CAS番号 |
16459-56-6 |
|---|---|
分子式 |
C17H16N2O2 |
分子量 |
280.32 g/mol |
IUPAC名 |
1-acetyl-5,5-diphenylimidazolidin-4-one |
InChI |
InChI=1S/C17H16N2O2/c1-13(20)19-12-18-16(21)17(19,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H,18,21) |
InChIキー |
ULJLOHOFHHKTIT-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CNC(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CC(=O)N1CNC(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3 |
同義語 |
1-Acetyl-5,5-diphenyl-4-imidazolidinone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















